REACTION_CXSMILES
|
Cl[CH:2]([C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH2:3][CH3:4].[CH3:10][OH:11].C[O-].[Na+]>>[CH3:10][O:11][CH:2]([C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH2:3][CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC(CC)C(CCC)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CC)C(CCC)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked, round bottom flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
pot thermometer, reflux condenser
|
Type
|
CUSTOM
|
Details
|
(with drying tube), 10 ml addition funnel with nitrogen inlet at top an ice water-salt bath, and nitrogen bubbler
|
Type
|
TEMPERATURE
|
Details
|
The 3-chloro-4-heptanone solution is cooled to a temperature of between 0° and 1° C
|
Type
|
ADDITION
|
Details
|
Into the 10 ml addition funnel
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mass at a temperature of between 0° and 1° C
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
CUSTOM
|
Details
|
thereby separating the white precipitate from the filtrate
|
Type
|
WASH
|
Details
|
The white solid precipitate is washed with 25 ml methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
to concentration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After concentration of the filtrate, the concentrate is dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
further concentrated to a weight of 1.0 grams (white oil)
|
Type
|
CUSTOM
|
Details
|
The major peak is isolated by GLC trapping (8' × 1/4" SE-30 column)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |